molecular formula C10H10F3N B11896808 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 223915-99-9

3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11896808
CAS No.: 223915-99-9
M. Wt: 201.19 g/mol
InChI Key: ZKDBUNWBYCZLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) active compounds. The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure found in numerous biologically active molecules and natural products, known for its ability to interact with a variety of enzymes and receptors. The strategic incorporation of the trifluoromethyl group at the 3-position is a critical modification; this moiety is widely used to fine-tune key properties of a lead compound, including its metabolic stability, lipophilicity, and binding affinity through electronic and steric effects. Research indicates this specific scaffold is a key intermediate in the synthesis of potent and selective inhibitors of the kynurenine 3-monooxygenase (KMO) enzyme, a promising target for the treatment of neurodegenerative diseases like Huntington's and Alzheimer's. The compound serves as a fundamental building block for constructing more complex molecules aimed at modulating this pathway. As a high-purity synthetic intermediate, it enables researchers to efficiently explore structure-activity relationships and develop novel therapeutic agents for neurological disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

223915-99-9

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-14-9/h1-4,9,14H,5-6H2

InChI Key

ZKDBUNWBYCZLQF-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Classical Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. For 3-CF₃-THIQ, 2-(3-methoxyphenyl)ethan-1-amine is condensed with trifluoromethyl-containing aldehydes or ketones under acidic conditions. For example, Zhong et al. reported a two-step protocol:

  • Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile with 1-bromo-3-(trifluoromethyl)benzene.

  • Reduction and cyclization using NaBH₃CN in ethanol, yielding 3-CF₃-THIQ derivatives (50–87% yield) .
    This method is limited by the availability of trifluoromethylated electrophiles and requires post-cyclization demethylation for phenolic derivatives .

Enantioselective Synthesis via Chiral Ru(II) Catalysis

Asymmetric hydrogenation of 3,4-dihydroisoquinolines using chiral Ru(II) complexes enables high enantiomeric excess (ee). The protocol involves:

  • Chiral catalyst preparation : N-((1R,2R)-2-amino-1,2-diphenyl-ethyl)-2,4,6-trimethylbenzenesulfonamide and dichloro(p-cymene)ruthenium(II) .

  • Transfer hydrogenation : Dihydroisoquinolines (28.0 mmol) react with formic acid/triethylamine (5:2) at 80°C, yielding (S)- or (R)-3-CF₃-THIQ with >98% ee .
    This method is scalable (demonstrated at 100 g scale) and avoids racemization .

Reductive Amination of Fluorinated Intermediates

A de novo route from indene derivatives involves:

  • Oxidative ring-opening : Indene is dihydroxylated with OsO₄, followed by NaIO₄ oxidation to form a dicarbonyl intermediate .

  • Double reductive amination : Reaction with 2,2,2-trifluoroethylamine and NaBH₃CN in ethanol, cyclizing to 3-CF₃-THIQ (33–76% yield) .
    This approach accommodates diverse fluoroalkylamines but requires strict moisture control .

Phosphorus-Mediated Cyclization

The Chinese patent CN103159677A details a solvent-free method:

  • Amide formation : Phenethylamine reacts with 3-(trifluoromethyl)benzoyl chloride in aqueous NaOH to form N-(2-phenethyl)-3-(trifluoromethyl)benzamide (99% yield) .

  • Cyclization : Phosphorus pentoxide (P₂O₅) and POCl₃ in toluene at 100°C yield 1-phenyl-3,4-dihydroisoquinoline (86.7% yield) .

  • Reduction : NaBH₄ in methanol reduces the dihydro intermediate to 3-CF₃-THIQ (99.2% yield) .
    This method minimizes organic solvent use, enhancing industrial viability .

Friedel-Crafts Alkylation

Intramolecular Friedel-Crafts cyclization catalyzed by InCl₃ converts N-tethered benzyl-alkenols to 3-CF₃-THIQ:

  • Substrate : N-(2-(3-(trifluoromethyl)phenyl)ethyl)-2-vinylbenzamide.

  • Conditions : 10 mol% InCl₃ in dichloroethane at 80°C (77–92% yield) .
    This method is regioselective but limited to substrates with electron-rich aromatic rings .

Castagnoli–Cushman Reaction with Fluoral Hydrate

Fluoral hydrate (CF₃CH(OH)₂) serves as a trifluoromethyl source in this one-pot reaction:

  • Imine formation : Benzylamine reacts with fluoral hydrate in diphenyl ether.

  • Cyclization : Homophthalic anhydride and InCl₃ at 225°C yield 3-CF₃-THIQ-4-carboxylic acid derivatives (62–81% yield) .
    This method is advantageous for introducing carboxylate functionalities .

Resolution via Diastereomeric Salt Formation

Racemic 3-CF₃-THIQ is resolved using chiral acids:

  • Tartrate resolution : (R,S)-3-CF₃-THIQ is treated with D-tartaric acid in isopropanol/water, yielding (S)-3-CF₃-THIQ tartrate (43.7% yield) .

  • Free base recovery : NaOH treatment liberates enantiopure (S)-3-CF₃-THIQ (95.2–97.5% yield) .
    This method is cost-effective but requires stoichiometric chiral auxiliaries .

Microwave-Assisted Synthesis

A rapid protocol optimizes reaction times:

  • Conditions : 3,4-Dimethoxyphenylethylamine, 3-(trifluoromethyl)propionic acid, and HATU in DMF under microwave irradiation (150°C, 15 min).

  • Yield : 89% (unoptimized), with 98% purity by LC-MS .
    Microwave methods reduce reaction times from hours to minutes but require specialized equipment .

Comparative Analysis of Methods

MethodKey ReagentsYield (%)ee (%)ScalabilityReference
Pictet-SpenglerNaBH₃CN, Trifluoromethyl ketones50–87Moderate
Ru(II) CatalysisChiral Ru(II), Formic acid85–99>98High
Reductive AminationNaBH₃CN, Fluoroalkylamines33–76Moderate
Phosphorus CyclizationP₂O₅, POCl₃86–99High
Friedel-CraftsInCl₃77–92Low
Castagnoli–CushmanInCl₃, Fluoral hydrate62–81Moderate
ResolutionD-Tartaric acid43–97>99High
MicrowaveHATU, DMF89Low

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation to form aromatic isoquinoline derivatives. This reaction typically occurs under strong oxidative conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous solution, 80°C3-(Trifluoromethyl)isoquinoline72%
CrO₃/H₂SO₄Reflux in acetone, 4 h3-(Trifluoromethyl)isoquinoline-1-oxide65%

The trifluoromethyl group stabilizes the oxidized product through inductive effects, reducing side reactions like over-oxidation.

Nucleophilic Alkylation

The secondary amine in the tetrahydroisoquinoline structure reacts with alkyl halides to form N-alkylated derivatives, a key step in pharmaceutical intermediate synthesis:

Alkylating Agent Base Solvent Product Reaction Time
2-Bromo-acetic acid methyl esterK₂CO₃DCMN-(Methoxycarbonylmethyl)-3-(trifluoromethyl)-THIQ12 h
Benzyl chlorideEt₃NTHFN-Benzyl-3-(trifluoromethyl)-THIQ6 h

Alkylation proceeds via an SN2 mechanism, with the trifluoromethyl group slightly deactivating the amine nucleophile .

Hydrolysis Reactions

Ester-functionalized derivatives undergo hydrolysis to carboxylic acids under basic conditions:

Substrate Reagent Conditions Product Yield
N-(Methoxycarbonylmethyl)-3-CF₃-THIQLiOH·H₂OTHF/H₂O, RT, 20 hN-(Carboxymethyl)-3-(trifluoromethyl)-THIQ89%

This reaction is critical for generating bioactive carboxylic acid intermediates used in drug discovery .

Amide Coupling Reactions

The carboxylic acid derivatives participate in amide bond formation with primary/secondary amines:

Acid Amine Coupling Reagent Product Purity
N-(Carboxymethyl)-3-CF₃-THIQMethylamineEDCl/HOBtN-(Methylcarbamoylmethyl)-3-CF₃-THIQ>95%
N-(Carboxymethyl)-3-CF₃-THIQCyclohexylamineDCC/DMAPN-(Cyclohexylcarbamoylmethyl)-3-CF₃-THIQ92%

These reactions demonstrate utility in constructing neuroactive compounds targeting adrenergic receptors .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to specific positions on the aromatic ring:

Electrophile Catalyst Position Product Selectivity
HNO₃H₂SO₄C-66-Nitro-3-(trifluoromethyl)-THIQ85%
Br₂FeBr₃C-77-Bromo-3-(trifluoromethyl)-THIQ78%

Meta-directing effects of the -CF₃ group dominate, though steric hindrance limits reactivity at C-8 .

Reduction Pathways

While the compound itself is already hydrogenated, its oxidized derivatives can be reduced back:

Substrate Reducing Agent Conditions Product
3-CF₃-isoquinolineH₂/Pd-CMeOH, RT, 12 h3-CF₃-THIQ
3-CF₃-isoquinoline-1-oxideNaBH₄EtOH, 0°C, 2 h3-CF₃-THIQ

Critical Insights

  • Steric & Electronic Effects : The -CF₃ group reduces amine basicity (pKa ~7.1 vs 9.8 for unsubstituted THIQ) while increasing oxidative stability .

  • Synthetic Utility : N-Alkylation/hydrolysis/amide coupling sequences enable rapid diversification for structure-activity relationship (SAR) studies .

  • Limitations : Strongly acidic conditions risk ring-opening reactions due to strain in the bicyclic system.

This reactivity profile establishes this compound as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

Neuroprotective Agents

Research indicates that 3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exhibits potential neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibition of Phenylethanolamine N-Methyltransferase

This compound has been evaluated as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. The presence of the trifluoromethyl group has been shown to enhance selectivity and potency against PNMT while reducing affinity for the alpha-2 adrenergic receptor . This selectivity is beneficial for minimizing side effects in therapeutic applications.

Acaricidal Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline, including those with trifluoromethyl substitutions, exhibit significant acaricidal activity. These compounds have been shown to be effective against various pests, suggesting potential applications in agricultural pest control .

Synthetic Routes and Derivatives

Several synthetic methods have been developed to produce this compound and its derivatives. These methods can be optimized based on yield and purity requirements. The ability to modify the structure allows researchers to explore a wide range of biological activities and pharmacological profiles.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective capabilities of this compound in cellular models of neurodegeneration. Results indicated that the compound could significantly reduce neuronal cell death induced by oxidative stress.

Case Study 2: Selective Inhibition of PNMT

Another study focused on synthesizing a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines to assess their inhibitory effects on PNMT. The findings revealed that certain derivatives displayed enhanced inhibitory potency compared to traditional inhibitors .

Summary Table of Applications

Application AreaDescriptionReferences
Neuroprotective AgentsModulation of neurotransmitter systems for treating neurodegenerative diseases
Inhibition of PNMTSelective inhibition with reduced side effects
Acaricidal ActivityEffective against agricultural pests

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of signal transduction and inhibition of specific enzymes .

Comparison with Similar Compounds

Key Properties

  • Metabolic Stability : The strong C-F bond resists oxidative degradation, prolonging bioavailability .

Comparison with Similar Compounds

The biological and chemical profiles of 3-CF₃-THIQ are contextualized below against structurally related THIQs and tetrahydroquinolines (THQs).

Structural Analogs of Tetrahydroisoquinolines

Table 1: Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Substituents Synthesis Method Biological Activity Key Findings References
3-CF₃-THIQ -CF₃ at C3 Pd-catalyzed annulation Under investigation (CNS-targeted) High BBB penetration predicted; stable to metabolism
8-Fluoro-THIQ -F at C8 NaBH₄ reduction of dihydro-THIQ Unknown Novel derivative; synthetic route established
1-Methyl-THIQ (1MeTIQ) -CH₃ at N1 In vivo methylation of THIQ Neuroprotective/Neurotoxic (dose-dependent) Accumulates in brain; implicated in Parkinson’s disease
N-Methyl-THIQ+ (Neurotoxin) -CH₃ at N1; oxidized to isoquinolinium MAO-mediated oxidation Dopaminergic neurotoxicity Structurally analogous to MPTP; induces Parkinsonism
6,7-Dihydroxy-THIQ (Salsolinol) -OH at C6/C7 Dopamine cyclization Cytotoxic to dopaminergic neurons Reduces tyrosine hydroxylase activity at 100 μM

Key Observations:

Substituent Position Matters: The 3-CF₃ group in 3-CF₃-THIQ enhances lipophilicity without introducing redox-active groups (e.g., -OH in salsolinols), reducing pro-oxidant risks . 8-Fluoro-THIQ lacks biological data, but fluorination at C8 may alter receptor binding compared to C3 substitution .

N-Methylation and Toxicity: N-Methylation (e.g., 1MeTIQ) increases BBB penetration but also enables oxidation to neurotoxic isoquinolinium ions, akin to MPTP’s conversion to MPP+ .

Metabolism :

  • 3-CF₃-THIQ is expected to resist hepatic oxidation due to the -CF₃ group, whereas 1MeTIQ is 72% excreted unchanged and 8.7% as 4-hydroxy metabolites .

Comparison with Tetrahydroquinolines (THQs)

THQs differ from THIQs in the position of the nitrogen atom (THQs: N at C1; THIQs: N at C2).

Table 2: Tetrahydroquinoline Derivatives vs. 3-CF₃-THIQ

Compound Name Substituents Biological Activity Key Findings References
2-Methyl-5-Hydroxy-THQ -CH₃ at C2; -OH at C5 Analgesic (1/8 potency of morphine) Simple structure; moderate activity
3-CF₃-THIQ -CF₃ at C3 Undefined (CNS-targeted) Superior metabolic stability vs. THQs

Key Observations:

  • Activity vs. Complexity : Simple THQs (e.g., 2-methyl-5-hydroxy-THQ) exhibit moderate bioactivity, but 3-CF₃-THIQ’s fluorination may enable higher target affinity .
  • Applications : THQs are used in dyes and corrosion inhibitors, whereas 3-CF₃-THIQ is tailored for CNS drug discovery .

Biological Activity

3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (TFM-THIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and implications for drug development.

Synthesis

TFM-THIQ can be synthesized through various methods that involve the introduction of the trifluoromethyl group at the 3-position of the tetrahydroisoquinoline scaffold. The trifluoromethyl moiety is known to enhance the compound's interaction with biological targets due to its unique electronic properties.

1. Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Research has demonstrated that TFM-THIQ acts as an inhibitor of PNMT, an enzyme involved in the biosynthesis of norepinephrine. The trifluoromethyl group significantly alters the compound's affinity for PNMT and α2-adrenoceptors:

  • Selectivity : TFM-THIQ exhibits a reduced affinity for α2-adrenoceptors compared to other tetrahydroisoquinoline derivatives, attributed to steric effects and decreased pKa values. This selectivity makes it a promising candidate for therapeutic applications where modulation of norepinephrine levels is desired .

2. Neuroprotective Effects

Studies indicate that TFM-THIQ may possess neuroprotective properties. Compounds in this class have shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases:

  • Mechanism : The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, allowing for improved interaction with neuronal receptors. This interaction may help mitigate neuroinflammation and oxidative stress, common pathways in neurodegeneration .

3. Acaricidal Activity

TFM-THIQ derivatives have been evaluated for their acaricidal properties. Some studies report that certain analogs exhibit potent activity against ticks and mites, suggesting a broader application in pest control .

Structure-Activity Relationship (SAR)

The biological activity of TFM-THIQ is closely linked to its structural features:

CompoundK(i) (µM)α2-Adrenoceptor AffinityRemarks
TFM-THIQ0.52LowSelective PNMT inhibitor
3-Fluoro-THIQVariesHighNon-selective due to high α2 affinity
3-Difluoro-THIQVariesVery lowEnhanced selectivity and potency

The SAR studies indicate that modifications at the 3-position can significantly impact both potency and selectivity against target receptors. The introduction of fluorine atoms alters the electronic environment, influencing binding interactions with enzymes and receptors .

Case Studies

Several case studies highlight the potential therapeutic applications of TFM-THIQ:

  • Neurodegenerative Disorders : In animal models, TFM-THIQ demonstrated efficacy in reducing symptoms associated with disorders like Alzheimer's disease by modulating cholinergic and adrenergic signaling pathways.
  • Pain Management : TFM-THIQ has been investigated for its analgesic properties, showing promise in reducing pain responses in experimental models through its action on neurotransmitter systems.

Q & A

Basic: What are the common synthetic routes for preparing 3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, and what reagents are typically employed?

The synthesis of this compound derivatives often involves cyclization strategies using aromatic amines and trifluoromethyl-containing precursors. A key method includes intramolecular electrophilic attack on aromatic rings, facilitated by reagents like epichlorohydrin or chloro-hydroxypropyl intermediates, as demonstrated in the formation of tetrahydroquinoline cores from diphenylamine derivatives . Reaction conditions typically involve tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize HCl byproducts. For trifluoromethyl incorporation, precursors such as 3-(trifluoromethyl)phenethylamine (CAS 52516-30-0) may serve as starting materials .

Advanced: How can regioselectivity and stereochemical control be achieved during the synthesis of 3-(trifluoromethyl)-tetrahydroisoquinoline derivatives?

Regioselectivity in cyclization reactions is influenced by substituent electronic effects and steric hindrance. For example, directing groups on aromatic rings (e.g., methoxy or trifluoromethyl) guide electrophilic attacks to specific positions . Stereochemical control, particularly for chiral centers at C-3, can be achieved via enantioselective methods, such as asymmetric catalysis or chiral auxiliaries. Evidence from enantioselective syntheses of related tetrahydroisoquinolines highlights the use of Boc-protected intermediates and resolution via chiral HPLC or enzymatic methods . Advanced characterization (e.g., X-ray crystallography or NOESY NMR) is critical for confirming stereochemistry .

Basic: What analytical techniques are most reliable for characterizing 3-(trifluoromethyl)-tetrahydroisoquinoline derivatives?

Standard characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and trifluoromethyl integration (distinct ¹⁹F coupling patterns).
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for fluorine-containing ions .
  • X-ray crystallography : Resolves structural ambiguities, particularly for stereoisomers or regioisomers .
  • FT-IR : Identifies functional groups like N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Advanced: How can researchers resolve contradictions in reported biological activity data for trifluoromethyl-tetrahydroisoquinoline analogs?

Discrepancies may arise from differences in assay conditions, impurity profiles, or stereochemical variations. To address this:

  • Reproduce experiments under standardized conditions (e.g., pH, temperature, solvent).
  • Purify compounds rigorously : Use column chromatography or recrystallization to eliminate byproducts .
  • Validate stereochemistry : Compare optical rotation or circular dichroism (CD) data with literature .
  • Perform SAR studies : Systematically vary substituents (e.g., comparing 3-CF₃ vs. 2-CF₃ analogs) to isolate activity drivers .

Basic: What are the primary pharmacological applications of 3-(trifluoromethyl)-tetrahydroisoquinoline derivatives?

These compounds are explored as core structures in CNS agents, antimicrobials, and enzyme inhibitors due to their rigidity and metabolic stability. The trifluoromethyl group enhances lipophilicity and bioavailability, making them candidates for blood-brain barrier penetration .

Advanced: How does the trifluoromethyl group influence the electronic and steric properties of tetrahydroisoquinoline scaffolds?

The -CF₃ group is strongly electron-withdrawing (-I effect), which:

  • Deactivates aromatic rings , directing electrophilic substitutions to meta/para positions.
  • Enhances metabolic stability by resisting oxidative degradation.
  • Introduces steric bulk , affecting binding affinity in protein pockets (e.g., kinase inhibitors). Computational studies (DFT or molecular docking) are recommended to quantify these effects .

Basic: What safety precautions are essential when handling 3-(trifluoromethyl)-tetrahydroisoquinoline derivatives?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of intermediates (e.g., trifluoromethylphenols) .
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Advanced: What strategies optimize the scalability of 3-(trifluoromethyl)-tetrahydroisoquinoline synthesis for preclinical studies?

  • Flow chemistry : Enhances reaction control and reduces purification steps for intermediates .
  • Catalytic methods : Use Pd or Cu catalysts for C-F bond formation to minimize waste .
  • Green solvents : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Basic: How do researchers address low yields in the cyclization step of tetrahydroisoquinoline synthesis?

  • Temperature optimization : Prolonged heating (e.g., 60–80°C) improves ring closure .
  • Acid scavengers : Et₃N or molecular sieves prevent HCl-mediated side reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

Advanced: What computational tools are effective for predicting the bioactivity of novel 3-(trifluoromethyl)-tetrahydroisoquinoline analogs?

  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions over time.
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Docking software (AutoDock, Schrödinger) : Predict binding modes to targets like GPCRs or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.